Absence of Idiosyncratic Aplastic Anemia Risk: A Critical Safety Advantage Over Chloramphenicol
Thiamphenicol is distinguished from chloramphenicol by the absence of associated idiosyncratic, dose-unrelated aplastic anemia. Clinical data collected from 1980–1982 confirm that thiamphenicol possesses a dose-related, reversible hematopoietic suppressant potential, but it does not appear to be linked with the delayed, fatal type of hemotoxicity known to occur, albeit rarely (1:24,500 to 1:40,000), after chloramphenicol therapy [1].
| Evidence Dimension | Incidence of Aplastic Anemia |
|---|---|
| Target Compound Data | 0 reported cases; associated only with reversible, dose-related bone marrow suppression [1] |
| Comparator Or Baseline | Chloramphenicol: Incidence of aplastic anemia estimated at 1:24,500 to 1:40,000 courses [2] |
| Quantified Difference | No reported cases of aplastic anemia for thiamphenicol, contrasting with a rare but established risk for chloramphenicol [1] |
| Conditions | Review of clinical toxicity data from human studies and post-marketing surveillance, 1980–1982 |
Why This Matters
This fundamental safety difference is the primary driver for selecting thiamphenicol over chloramphenicol in settings where the risk of aplastic anemia is unacceptable.
- [1] Ferrari, V. (1984). Introductory Address—Salient Features of Thiamphenicol: Review of Clinical Pharmacokinetics and Toxicity. Sexually Transmitted Diseases, 11(4 Suppl), 336-339. View Source
- [2] Wallerstein, R. O., Condit, P. K., Kasper, C. K., Brown, J. W., & Morrison, F. R. (1969). Statewide study of chloramphenicol therapy and fatal aplastic anemia. JAMA, 208(11), 2045-2050. View Source
